molecular formula C23H18BrN5OS B5541992 N'-[(E)-(2-bromophenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide

N'-[(E)-(2-bromophenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide

Cat. No.: B5541992
M. Wt: 492.4 g/mol
InChI Key: ZHBJWUGNNYEGEQ-MFKUBSTISA-N
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Description

This compound is characterized by its unique structure, which includes a bromophenyl group, a triazole ring, and a sulfanylacetohydrazide moiety

Preparation Methods

The synthesis of N’-[(E)-(2-bromophenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the hydrazide: The initial step involves the reaction of 2-bromoacetophenone with hydrazine hydrate to form the corresponding hydrazide.

    Formation of the triazole ring: The hydrazide is then reacted with 4,5-diphenyl-1,2,4-triazole-3-thiol in the presence of a suitable base to form the triazole ring.

    Condensation reaction: Finally, the product is subjected to a condensation reaction with 2-bromobenzaldehyde to yield the desired compound.

The reaction conditions typically involve the use of organic solvents such as ethanol or methanol, and the reactions are carried out under reflux conditions to ensure complete conversion of the reactants.

Chemical Reactions Analysis

N’-[(E)-(2-bromophenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures to optimize the reaction yields. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of anti-cancer and anti-inflammatory agents.

    Biological Studies: It can be used as a probe in biological studies to investigate the interactions between small molecules and biological targets.

    Material Science: The compound’s properties can be exploited in the development of new materials with specific chemical and physical characteristics.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules for industrial purposes.

Mechanism of Action

The mechanism of action of N’-[(E)-(2-bromophenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The triazole ring and the bromophenyl group play crucial roles in these interactions, facilitating binding to the target sites and influencing the compound’s overall activity.

Comparison with Similar Compounds

N’-[(E)-(2-bromophenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in the substituents on the phenyl and triazole rings

Properties

IUPAC Name

N-[(E)-(2-bromophenyl)methylideneamino]-2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18BrN5OS/c24-20-14-8-7-11-18(20)15-25-26-21(30)16-31-23-28-27-22(17-9-3-1-4-10-17)29(23)19-12-5-2-6-13-19/h1-15H,16H2,(H,26,30)/b25-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHBJWUGNNYEGEQ-MFKUBSTISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18BrN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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